
3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea
Overview
Description
VUF 5574 is an antagonist of the adenosine A3 receptor (Ki = 4.03 nM for the recombinant human receptor). It is greater than 2,500-fold selective for adenosine A3 over A1 and A2A receptors. VUF 5574 (100 nM) decreases phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. It increases oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs) in a rat hippocampal slice model of ischemia when used at a concentration of 100 nM. VUF 5574 (2 µg, intracisternal) reduces sodium nitroprusside-induced heart rate increases in rats.
VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors.
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : A significant application of urea derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, is in the stereoselective synthesis of active metabolites of potent kinase inhibitors. For example, a stereoselective synthesis process was employed for an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Novel Tricyclic Compounds : Urea derivatives have been used in the formation of new tricyclic compounds with pyrimido[4,5-d]pyrimidine fragment, such as the 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives. These compounds showcase the versatility of urea derivatives in creating complex chemical structures (Dorokhov et al., 2011).
Biological Evaluation and Applications
Anticancer Properties : Certain urea derivatives have shown significant antiproliferative effects in vitro against cancer cell lines. For instance, a study found that specific urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents exhibited notable antiproliferative effects, particularly against breast carcinoma MCF-7 cell line (Perković et al., 2016).
Adenosine Receptor Antagonism : Quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. These compounds have potential applications in the modulation of adenosine receptor activity, which is relevant in various physiological processes (van Muijlwijk-Koezen et al., 2000).
Supramolecular Chemistry and Materials Science
- Supramolecular Gelators : In the field of materials science, quinoline urea derivatives have been studied for their role as supramolecular gelators in the formation of Ag-complexes. This demonstrates the utility of urea derivatives in materials chemistry and nanotechnology applications (Braga et al., 2013).
Other Applications
- Insecticidal Activity : Pyridine derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, have been explored for their potential as insecticides. A study on various pyridine derivatives revealed significant insecticidal activities, indicating potential applications in agricultural pest control (Bakhite et al., 2014).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFEJSZTVWUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398737 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
CAS RN |
280570-45-8 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol](/img/structure/B1683987.png)
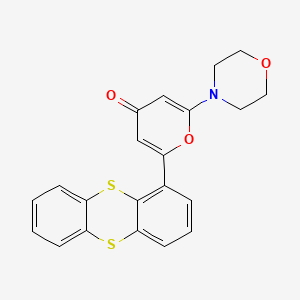

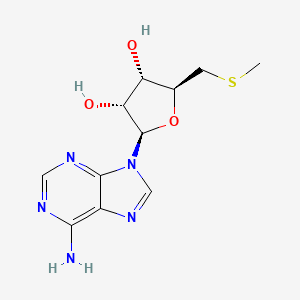
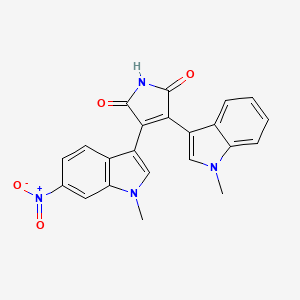
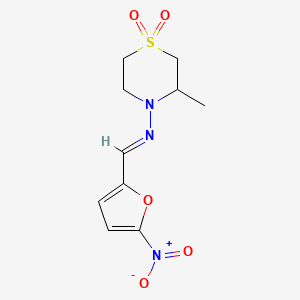
![2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683998.png)
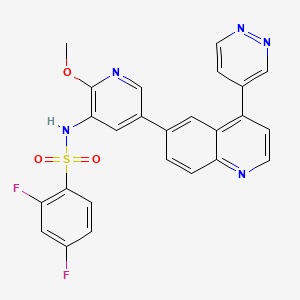
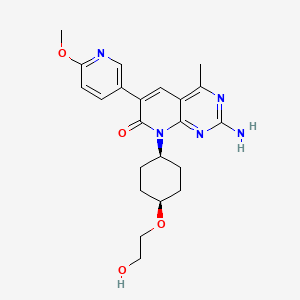



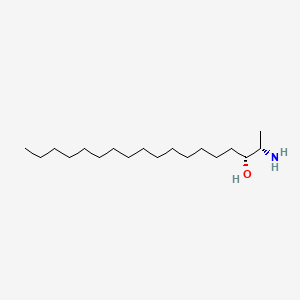
![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)